molecular formula C18H24Cl2N2S B12760064 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate CAS No. 117125-52-7

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N',N'-dimethylethylenediamine 2HCl hemihydrate

Cat. No.: B12760064
CAS No.: 117125-52-7
M. Wt: 371.4 g/mol
InChI Key: ZPCMBEHODMDWHP-UHFFFAOYSA-N
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Description

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the ethylenediamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate include:

  • 6,11-Dihydrodibenzo(b,e)thiepin-11-one
  • N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine

Uniqueness

What sets N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’,N’-dimethylethylenediamine 2HCl hemihydrate apart from similar compounds is its specific structure and the presence of the ethylenediamine moiety

Properties

CAS No.

117125-52-7

Molecular Formula

C18H24Cl2N2S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C18H22N2S.2ClH/c1-20(2)12-11-19-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;;/h3-10,18-19H,11-13H2,1-2H3;2*1H

InChI Key

ZPCMBEHODMDWHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl.Cl

Origin of Product

United States

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